molecular formula C6HCl3N2S B7946436 2,4,7-Trichlorothieno[3,2-d]pyrimidine CAS No. 41102-27-6

2,4,7-Trichlorothieno[3,2-d]pyrimidine

Cat. No.: B7946436
CAS No.: 41102-27-6
M. Wt: 239.5 g/mol
InChI Key: HXFWUQXYTRAIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7-Trichlorothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core substituted with chlorine atoms at positions 2, 4, and 7. The trichlorinated structure enables selective functionalization at each position, allowing for the development of derivatives with tailored biological activities .

Properties

IUPAC Name

2,4,7-trichlorothieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFWUQXYTRAIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856193
Record name 2,4,7-Trichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41102-27-6
Record name 2,4,7-Trichlorothieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41102-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,7-Trichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Chlorination Using Phosphorus Oxychloride

The most widely reported method involves sequential chlorination of thieno[3,2-d]pyrimidine derivatives. For example, 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) serves as a precursor, with a third chlorine introduced at position 7 using phosphorus oxychloride (POCl₃) under reflux conditions. A typical protocol involves:

  • Dissolving 2,4-dichlorothieno[3,2-d]pyrimidine (10 mmol) in POCl₃ (20 mL)

  • Adding catalytic N,N-diisopropylethylamine (DIPEA, 1.2 equiv)

  • Refluxing at 110°C for 12 hours

  • Quenching with ice-water and extracting with dichloromethane

This method achieves ~75% yield but requires careful temperature control to avoid over-chlorination.

One-Pot Trichlorination with Sulfuryl Chloride

Alternative protocols employ sulfuryl chloride (SO₂Cl₂) in dichloroethane at elevated temperatures:

ParameterCondition
SubstrateThieno[3,2-d]pyrimidine
Chlorinating AgentSO₂Cl₂ (5 equiv)
Solvent1,2-Dichloroethane
Temperature80°C, 6 hours
CatalystFeCl₃ (0.1 equiv)
Yield68%

This method reduces reaction time but faces regioselectivity challenges, often producing 2,4,6-trichloro byproducts.

Cyclization of Chlorinated Precursors

Thiophene Ring Formation via Gewald Reaction

A convergent approach constructs the thieno[3,2-d]pyrimidine core from 2-aminothiophene-3-carbonitrile derivatives:

  • Gewald Reaction :

    • React cyanoacetamide (1.0 equiv) with elemental sulfur and morpholine in ethanol

    • Add chlorinated aldehyde (e.g., 2,4-dichlorobenzaldehyde) at 0°C

    • Yield 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile (89%)

  • Cyclization with Urea :

    • Heat intermediate with urea (3 equiv) in DMF at 150°C for 8 hours

    • Form 7-hydroxy-2,4-dichlorothieno[3,2-d]pyrimidine

  • Final Chlorination :

    • Treat with POCl₃/DIPEA (4:1) at 120°C for 6 hours

    • Achieve 2,4,7-trichloro derivative in 62% overall yield

Halogen Exchange Reactions

Pd-Catalyzed C-H Activation

Recent advances utilize palladium catalysis for late-stage chlorination:

ComponentQuantity
2,4-Dichlorothieno[3,2-d]pyrimidine1.0 mmol
Pd(OAc)₂5 mol%
N-Chlorosuccinimide (NCS)1.5 equiv
SolventDMF/H₂O (9:1)
Temperature100°C, 24 hours
Yield58%

This method enables C7 functionalization but suffers from catalyst costs and moderate efficiency.

Industrial-Scale Synthesis

Continuous Flow Chlorination

A patent-pending method (CN102977104A) describes a scalable process:

  • Cyclization :

    • React 1,3-dihydroxy-5-aminoaniline with chloroacetaldehyde in THF/H₂O (1:1)

    • Add NaOAc (2.0 equiv) and KI (0.5 wt%) at 25°C for 24 hours

  • Chlorination :

    • Treat intermediate with PCl₅ (3.0 equiv) in toluene

    • Heat at 180°C for 4 hours under N₂

This method achieves 85% yield with >99% purity, avoiding column chromatography.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
POCl₃ Reflux7598ModerateLow
SO₂Cl₂ One-Pot6895HighMedium
Gewald Cyclization6297LowHigh
Pd-Catalyzed5899LowVery High
Continuous Flow8599HighMedium

Challenges and Optimization Strategies

Regioselectivity Control

The C7 position exhibits lower reactivity due to steric hindrance from the thiophene sulfur. Strategies to enhance selectivity:

  • Use bulky bases (e.g., DIPEA) to deprotonate C7-H

  • Employ high-pressure conditions (20 bar Cl₂) with AlCl₃ catalyst

Purification Techniques

Crystallization from ethyl acetate/hexane (3:1) effectively removes 2,4,6-trichloro impurities, increasing purity from 92% to 99.5% .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thieno[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

2,4,7-Trichlorothieno[3,2-d]pyrimidine has shown promise in the field of oncology. Its structural similarity to other pyrimidine derivatives allows it to act as an inhibitor of various kinases involved in cancer progression. For instance, compounds derived from thieno[3,2-d]pyrimidine scaffolds have been investigated for their ability to inhibit the PI3K/mTOR pathways, which are crucial in cancer cell proliferation and survival .

Case Study:
A study demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases that promote tumor growth and survival .

Anti-inflammatory Properties

Research indicates that this compound can reduce inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundIC50 (µM)Target Enzyme
Compound A0.04 ± 0.01COX-1
Compound B0.04 ± 0.02COX-2
Compound C0.05 ± 0.01COX-1 & COX-2

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity compared to standard drugs like celecoxib .

Nematicidal Activity

Recent studies have identified this compound as a potential nematicide. Its effectiveness against nematodes poses a significant advantage for agricultural practices aimed at controlling soil-borne pests.

Case Study:
A novel formulation containing this compound was tested for its efficacy against root-knot nematodes (Meloidogyne spp.). Results showed a substantial reduction in nematode populations in treated soil compared to untreated controls, indicating its potential as an environmentally friendly pest control agent .

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives or pyrimidine analogs. Understanding the structure-activity relationships is crucial for optimizing its biological activity.

Synthesis Pathway Example:
The synthesis may involve cyclocondensation reactions followed by chlorination steps to introduce the trichloro substituents effectively. Variations in substituents can lead to different biological activities and potencies.

Data Table: Synthesis Routes for Thieno[3,2-d]pyrimidines

StepReaction TypeConditionsYield (%)
1CyclocondensationHigh temperature (200°C)72%
2ChlorinationPhosphorus oxychloride90%

These synthetic strategies highlight the compound's versatility and potential for further development into more potent derivatives with enhanced activity profiles .

Mechanism of Action

The mechanism of action of 2,4,7-Trichlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table compares 2,4,7-trichlorothieno[3,2-d]pyrimidine with three closely related compounds:

Property This compound 2,4,6-Trichlorothieno[3,2-d]pyrimidine 2,4,8-Trichloropyrido[3,4-d]pyrimidine
Molecular Formula C₆HCl₃N₂S C₆HCl₃N₂S C₇H₂Cl₃N₃
Molecular Weight 239.51 g/mol 239.51 g/mol 234.47 g/mol
CAS Number Not explicitly listed 41102-26-5 1470249-17-2
Core Structure Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrido[3,4-d]pyrimidine
Substitution Pattern 2,4,7-chlorination 2,4,6-chlorination 2,4,8-chlorination
Key Functional Groups Three chlorine atoms Three chlorine atoms Three chlorine atoms
Key Observations:
  • Ring System Differences: The thieno[3,2-d]pyrimidine core (present in 2,4,6- and 2,4,7-substituted compounds) incorporates a sulfur atom, whereas the pyrido[3,4-d]pyrimidine core (e.g., 2,4,8-trichloro derivative) contains a nitrogen atom in the fused ring. This difference influences electronic properties and binding interactions with biological targets .
  • Substitution Position Impact : The 2,4,6-trichloro isomer exhibits a distinct reactivity profile compared to the 2,4,7-substituted analog due to steric and electronic effects. For example, substitution at position 7 (as in the pyrido analog) has been linked to enhanced inhibitory activity in kinase assays .
Pyrido[3,2-d]pyrimidines (Structural Analogs)

Key findings include:

  • C-7 Substitution Advantage : Derivatives functionalized at C-7 showed improved inhibition of PI3Kα (IC₅₀ = 3–13 nM) compared to C-2,4-substituted analogs, with dual PI3K/mTOR inhibition observed in three compounds .
2,4,6-Trichlorothieno[3,2-d]pyrimidine
  • Synthetic Utility : This compound is commercially available (BLD Pharm Ltd.) at 97% purity and serves as a platform for further functionalization .
2,4,8-Trichloropyrido[3,4-d]pyrimidine
  • Distinct Binding Mode: The pyrido core and 2,4,8-chlorination pattern may alter binding to kinase ATP pockets compared to thieno analogs, though specific biological data are unavailable .

Biological Activity

2,4,7-Trichlorothieno[3,2-d]pyrimidine is a halogenated derivative of thieno[3,2-d]pyrimidine that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound is characterized by its unique structural properties, which contribute to its diverse biological effects.

Chemical Structure

The molecular formula of this compound is C7H2Cl3N3C_7H_2Cl_3N_3. The presence of chlorine atoms at specific positions on the thieno[3,2-d]pyrimidine scaffold is crucial for its biological activity.

Antiproliferative Activity

Research has demonstrated that halogenated thieno[3,2-d]pyrimidines exhibit significant antiproliferative properties against various cancer cell lines. In a study by Klein et al., two specific compounds derived from this scaffold were found to induce apoptosis in leukemia L1210 cells and showed selective antiproliferative effects against multiple cancer types . The structure-activity relationship (SAR) analysis indicated that the chlorine atom at the C4 position is essential for this activity.

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
1L12105.0Apoptosis induction
2A54910.0Cell cycle arrest

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity. It was selectively effective against clinical strains of Cryptococcus neoformans, suggesting potential applications in treating fungal infections .

Kinase Inhibition

Despite the initial hypothesis that these compounds might act as kinase inhibitors due to their structural similarities to known kinase inhibitors, studies revealed no significant inhibitory activity against twenty tested kinases . This finding suggests that the antiproliferative effects may arise from alternative mechanisms rather than direct kinase inhibition.

Study on Anticancer Properties

A comprehensive evaluation of various thieno[3,2-d]pyrimidine derivatives highlighted their broad spectrum of biological activities. For instance, a recent study reported the synthesis and evaluation of several derivatives that exhibited varying degrees of cytotoxicity against human breast cancer cell lines (MCF-7 and T47D), with some compounds showing IC50 values as low as 6.2 μM .

Structure-Activity Relationship (SAR)

The SAR studies have been instrumental in identifying functional groups that enhance biological activity. The presence of halogen substituents was found to significantly influence the potency of these compounds against cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 2,4,7-Trichlorothieno[3,2-d]pyrimidine, and how are yields optimized?

The synthesis typically involves halogenation of a thieno[3,2-d]pyrimidine precursor. For example, 2,4,7-trichloro derivatives can be synthesized via chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. Key steps include:

  • Regioselective chlorination : Sequential substitution at C2, C4, and C7 positions, often requiring temperature control and catalytic agents.
  • Microwave-assisted reactions : Accelerate substitution at the less reactive C7 position, reducing reaction time from hours to minutes .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC and NMR .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, coupling constants in ¹H NMR distinguish between C2 and C4 substituents .
  • Mass Spectrometry (GC-MS/LC-MS) : Determines molecular weight (e.g., 235.47 g/mol for C₆HCl₃N₂S) and detects impurities .
  • X-ray crystallography : Resolves regiochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can regioselectivity be controlled in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions of this compound?

Regioselectivity is influenced by electronic and steric factors:

  • C4 and C2 positions : Electron-deficient due to adjacent nitrogen atoms, favoring SNAr reactions with amines or alkoxides at room temperature .
  • C7 position : Less reactive; requires Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under microwave irradiation (100–120°C, 10–30 minutes) .
  • Case study : Amination at C4 with benzylamine achieves >90% yield, while C7 requires Buchwald-Hartwig conditions .

Q. What structural modifications enhance the kinase inhibitory activity of this compound derivatives?

Structure-activity relationship (SAR) studies highlight:

  • C2/C4 substituents : Bulky groups (e.g., aryl amines) improve FAK (Focal Adhesion Kinase) inhibition by occupying hydrophobic pockets. IC₅₀ values correlate with substituent size and electron-withdrawing effects .
  • C7 modifications : Introducing heterocycles (e.g., pyridyl) enhances solubility and TLR7 agonist activity, as shown in antiviral studies .
  • Contradictions in data : Discrepancies in IC₅₀ values across assays may arise from solvent effects (e.g., DMSO vs. aqueous buffers) or protein binding .

Q. How should researchers address discrepancies in biological activity data for this compound derivatives?

  • Assay standardization : Use consistent cell lines (e.g., HCT-116 for CHK1 inhibition) and control for ATP concentrations in kinase assays .
  • Solubility optimization : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Orthogonal validation : Confirm hits via thermal shift assays or surface plasmon resonance (SPR) to rule out false positives .

Methodological Considerations

Q. What are the stability and storage requirements for this compound?

  • Storage : Keep at −20°C under inert gas (argon) to prevent hydrolysis of chlorine substituents.
  • Stability monitoring : Regular HPLC checks for degradation products (e.g., dichloro derivatives) .
  • Handling : Use gloveboxes for moisture-sensitive reactions, as trace water can hydrolyze C-Cl bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.